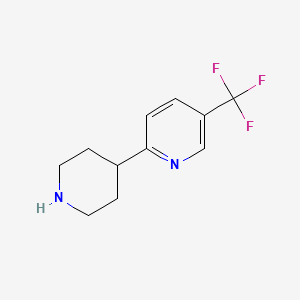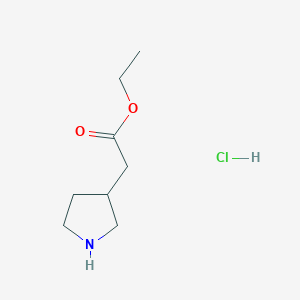
3,3-Dimethyl-1-(trifluoromethyl)cyclohexanol
Übersicht
Beschreibung
3,3-Dimethyl-1-(trifluoromethyl)cyclohexanol, also known as 3,3-dimethyl-1-trifluoromethylcyclohexanol or DMTFCH, is an organic compound that is found in a variety of industrial and agricultural products. It is used as an intermediate in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and perfumes. DMTFCH is also widely used as a starting material for the synthesis of various compounds, including drugs, insecticides, and perfumes.
Wissenschaftliche Forschungsanwendungen
Elektrophile Trifluormethylierung
3,3-Dimethyl-1-(trifluoromethyl)cyclohexanol: kann als elektrophiles CF3-Übertragungsreagenz fungieren. Diese Anwendung ist entscheidend für die Einführung von Trifluormethylgruppen in verschiedene Substrate, wodurch deren chemische Eigenschaften wie Stabilität und Bioaktivität verbessert werden .
Synthese von fluorierten Verbindungen
Die Verbindung wird bei der Synthese von fluorierten Analoga von bioaktiven Molekülen verwendet. Die Fluorierung kann die metabolische Stabilität und die Membranpermeabilität dieser Moleküle signifikant verändern und sie so als Pharmazeutika effektiver machen .
Materialwissenschaften
In den Materialwissenschaften dient es als Vorläufer für die Herstellung von amorphen Fluorcarbonfilmen. Diese Filme werden in verschiedenen Anwendungen eingesetzt, darunter Schutzbeschichtungen und in elektronischen Geräten .
Katalyse
Es findet Anwendung in der Katalyse, insbesondere in Hydroformylierungsreaktionen. Die Anwesenheit der Trifluormethylgruppe kann die Reaktivität und Selektivität der an diesen Prozessen beteiligten Katalysatoren beeinflussen .
Organische Synthese
Diese Verbindung ist an der organischen Synthese beteiligt, wobei sie zur Einführung von Trifluormethylgruppen in aromatische Verbindungen verwendet werden kann, wodurch ihre elektronischen Eigenschaften und ihre Reaktivität modifiziert werden .
Medizinische Chemie
In der medizinischen Chemie kann die Einführung von Trifluormethylgruppen in Arzneistoffkandidaten ihre pharmakokinetischen Eigenschaften verbessern, wie z. B. erhöhte metabolische Stabilität und verbesserte Bindungsaffinität .
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3O/c1-7(2)4-3-5-8(13,6-7)9(10,11)12/h13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYHVKHAARQLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(C(F)(F)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1427373.png)

